2-(4-chlorophenoxy)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-methylpropanamide
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Description
2-(4-chlorophenoxy)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-methylpropanamide is a useful research compound. Its molecular formula is C21H21ClN4O3 and its molecular weight is 412.87. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Research efforts have led to the synthesis of new chemical structures involving pyrazole and imidazole derivatives, showing significant antimicrobial activity. The creation of these derivatives through methods like the Mannich base method indicates the compound's utility in developing new antimicrobial agents (Idhayadhulla, Kumar, & Abdul, 2012). Similarly, imidazole analogues have demonstrated potent anti-Candida activity, suggesting the compound's relevance in antifungal research (Silvestri et al., 2004).
Mitochondrial Permeability Transition Inhibition
Another application includes the development of inhibitors for Ca²⁺-induced mitochondrial permeability transition (MPT), which is critical for treating vascular dysfunction and ischemia/reperfusion injury. The structural motifs related to the compound have been explored for their potential therapeutic benefits (Murasawa et al., 2012).
Novel Heterocyclic Structures
The compound's framework facilitates the synthesis of novel heterocyclic structures, including fused imidazole and pyrazine derivatives. This synthetic versatility underscores its importance in creating new molecules for potential medicinal applications (Bastrakov et al., 2009). Moreover, research into chalcone derivatives linked to the compound's furan and pyrazole moieties has revealed potent antioxidant agents, integrating this compound into the broader field of antioxidant research (Prabakaran, Manivarman, & Bharanidharan, 2021).
Antibacterial Applications
Specific derivatives have been synthesized with the intent of acting as pro-drugs, targeting anaerobic bacterial cells, which further illustrates the compound's utility in developing targeted antibacterial therapies (Dickens et al., 1991).
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O3/c1-21(2,29-16-7-5-15(22)6-8-16)20(27)23-9-10-25-11-12-26-19(25)14-17(24-26)18-4-3-13-28-18/h3-8,11-14H,9-10H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDYFSMAWCRHLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCN1C=CN2C1=CC(=N2)C3=CC=CO3)OC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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